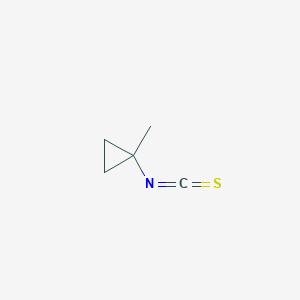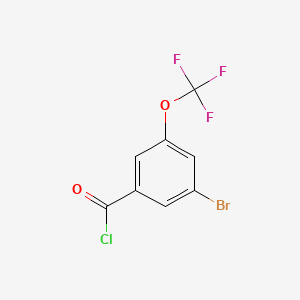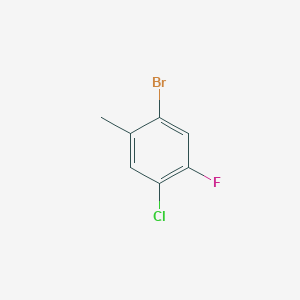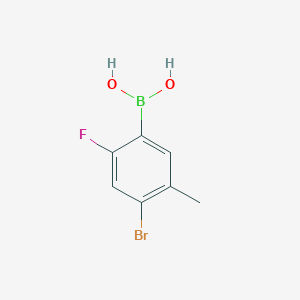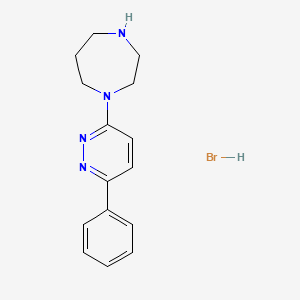
1-(6-苯基哒嗪-3-基)-1,4-二氮杂环庚烷氢溴酸盐
描述
1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and a diazepane ring, which is a seven-membered ring containing two nitrogen atoms
科学研究应用
1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has shown potential as a bioactive molecule in various biological assays.
Medicine: It has been investigated for its pharmacological properties, including potential use as an antifungal, antibacterial, or anticancer agent.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide typically involves multiple steps. One common synthetic route starts with the reaction of 6-phenylpyridazin-3(2H)-one with 1,4-diazepane under acidic conditions. The reaction mixture is then subjected to hydrobromic acid to yield the desired hydrobromide salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity.
化学反应分析
Types of Reactions: 1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions can lead to the formation of different substituted derivatives.
作用机制
The mechanism by which 1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
相似化合物的比较
1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide can be compared to other similar compounds, such as:
N1-(6-Phenylpyridazin-3-yl)ethane-1,2-diamine: This compound has a similar pyridazine ring but differs in the presence of the diazepane ring.
5-Chloro-6-Phenylpyridazin-3(2H)-one: This compound features a chloro substituent on the pyridazine ring, which can affect its chemical properties and biological activity.
Uniqueness: 1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide is unique due to its combination of the pyridazine and diazepane rings, which can impart distinct chemical and biological properties compared to other similar compounds.
Conclusion
1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide is a versatile compound with potential applications in various fields. Its unique structure and reactivity make it an interesting subject for further research and development.
属性
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-1,4-diazepane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4.BrH/c1-2-5-13(6-3-1)14-7-8-15(18-17-14)19-11-4-9-16-10-12-19;/h1-3,5-8,16H,4,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJVTWRWKBIKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NN=C(C=C2)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


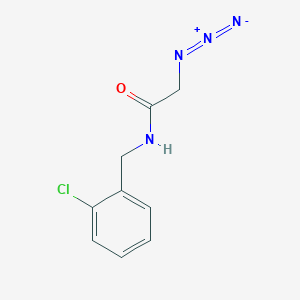
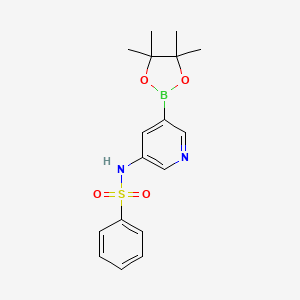
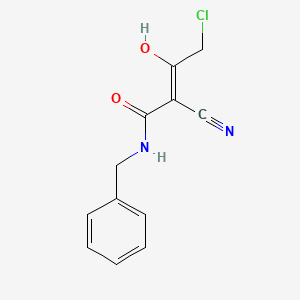

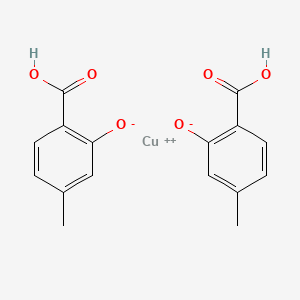

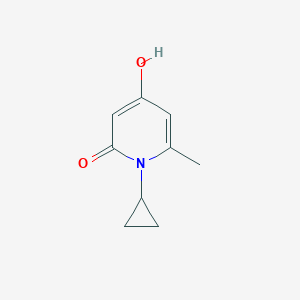
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)
![2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide](/img/structure/B1524907.png)
